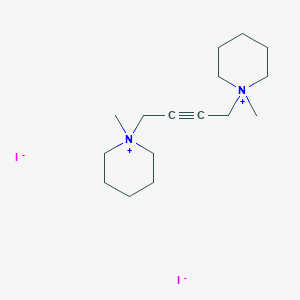
1,1'-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties This compound features a but-2-yne-1,4-diyl linkage between two 1-methylpiperidin-1-ium groups, with diiodide as the counterion
Métodos De Preparación
The synthesis of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide typically involves the following steps:
Starting Materials: The synthesis begins with but-2-yne-1,4-diol and 1-methylpiperidine.
Reaction Conditions: The but-2-yne-1,4-diol is reacted with 1-methylpiperidine in the presence of a suitable base to form the intermediate compound.
Quaternization: The intermediate is then quaternized using methyl iodide to form the final product, 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide can be compared with similar compounds such as:
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dichloride: Similar structure but with chloride as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) dibromide: Similar structure but with bromide as the counterion.
1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) difluoride: Similar structure but with fluoride as the counterion.
The uniqueness of 1,1’-(But-2-yne-1,4-diyl)bis(1-methylpiperidin-1-ium) diiodide lies in its specific counterion (diiodide) and its resulting properties and reactivity.
Propiedades
Número CAS |
113817-98-4 |
|---|---|
Fórmula molecular |
C16H30I2N2 |
Peso molecular |
504.23 g/mol |
Nombre IUPAC |
1-methyl-1-[4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C16H30N2.2HI/c1-17(11-5-3-6-12-17)15-9-10-16-18(2)13-7-4-8-14-18;;/h3-8,11-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HKMSQMRUVFYFOI-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1)CC#CC[N+]2(CCCCC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


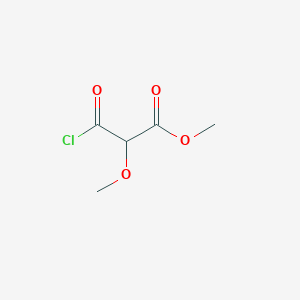
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
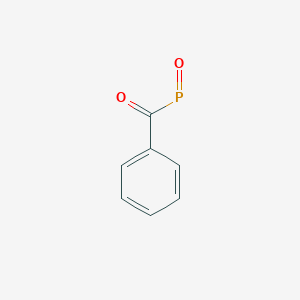
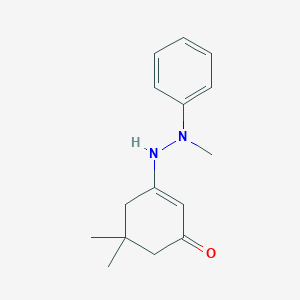
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
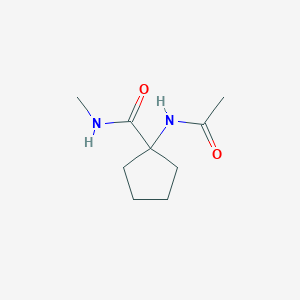
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
